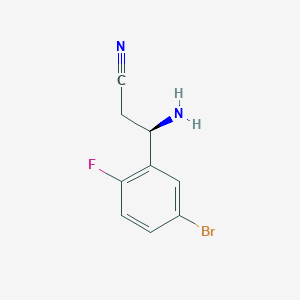

(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile

Description

Properties

Molecular Formula |

C9H8BrFN2 |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-bromo-2-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |

InChI Key |

LBVICUXFHORAQB-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[C@@H](CC#N)N)F |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Substituted Aromatic Precursors

The 5-bromo-2-fluorophenyl moiety is often introduced via halogenation or by using commercially available substituted phenyl derivatives. Literature reports highlight the use of palladium-catalyzed coupling reactions and sulfonylation steps to functionalize pyrrolo or phenyl rings with bromine and fluorine substituents under controlled conditions.

For example, sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives using benzenesulfonyl chloride in the presence of sodium hydride in solvents like tetrahydrofuran or dimethylformamide at low temperatures (0 °C to room temperature) achieves high yields (75–100%) of sulfonylated intermediates. These intermediates are useful in subsequent coupling or substitution reactions to introduce fluorine substituents or to build the desired aromatic framework.

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation of 5-bromo-pyrrolo derivative | NaH, benzenesulfonyl chloride, THF, 0 °C to RT | 75–100 | High purity, mild conditions |

| Palladium-catalyzed coupling | Pd(PPh3)2Cl2, toluene, reflux | ~100 | Used for vinyl or aryl substitutions |

Formation of the Chiral Aminonitrile Side Chain

The this compound is commonly synthesized via an asymmetric Strecker reaction or catalytic asymmetric addition to an imine intermediate derived from the substituted benzaldehyde or ketone.

Asymmetric Strecker Synthesis: This involves the reaction of an aldehyde or ketone bearing the 5-bromo-2-fluorophenyl group with ammonia or an amine source and cyanide ion in the presence of a chiral catalyst or chiral auxiliary to induce the desired (3R) stereochemistry.

Catalytic Asymmetric Addition: Transition metal catalysts or organocatalysts promote the enantioselective addition of cyanide to imines formed from the substituted aromatic aldehydes.

The reaction conditions are carefully controlled to optimize enantioselectivity and yield, often involving low temperatures and inert atmosphere to prevent side reactions.

| Step | Reagents/Conditions | Yield (%) | Enantioselectivity (ee) | Notes |

|---|---|---|---|---|

| Asymmetric Strecker reaction | Chiral catalyst, NH3, KCN, low temp, inert | 70–90 | >95% | High stereoselectivity |

| Catalytic asymmetric addition | Chiral ligand, metal catalyst, cyanide source | 75–85 | >90% | Requires careful catalyst design |

Purification and Characterization

Following synthesis, purification is typically performed by crystallization or chromatographic techniques such as silica gel column chromatography with solvent gradients (e.g., ethyl acetate/hexanes). Characterization includes:

- NMR Spectroscopy: Confirming aromatic and aliphatic proton environments and verifying substitution patterns.

- Mass Spectrometry: Molecular ion peak confirming molecular weight.

- Chiral HPLC or Optical Rotation: Confirming enantiomeric purity and absolute configuration.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Aromatic precursor synthesis | Sulfonylation with benzenesulfonyl chloride, NaH, THF, 0–25 °C |

| Catalysts | Pd(PPh3)2Cl2 for coupling; chiral organocatalysts for asymmetric steps |

| Reaction atmosphere | Nitrogen or argon inert atmosphere |

| Temperature range | 0 °C to reflux (depending on step) |

| Yields | 70% to 100% depending on step |

| Enantiomeric excess | >90% typically achieved in asymmetric steps |

| Purification | Silica gel chromatography, recrystallization |

Research Findings and Optimization Notes

- Use of sodium hydride as a strong base in sulfonylation steps provides efficient deprotonation and high yields of sulfonylated intermediates.

- Palladium-catalyzed coupling reactions are highly effective for introducing vinyl or aryl substituents on the aromatic ring with excellent yields and minimal side products.

- The choice of chiral catalyst or ligand in the asymmetric Strecker reaction critically influences the stereochemical outcome; recent advances emphasize organocatalysts that provide high enantioselectivity under mild conditions.

- Temperature control and inert atmosphere are essential to prevent cyanide degradation and side reactions during aminonitrile formation.

- Purification protocols involving gradient elution and crystallization ensure high purity and enantiomeric enrichment necessary for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino group or the phenyl ring.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The bromine or fluorine atoms on the phenyl ring could be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium hydride or organometallic reagents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitrile group would yield an amine, while substitution reactions could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential :

Research indicates that (3R)-3-amino-3-(5-bromo-2-fluorophenyl)propanenitrile exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The presence of the amino group facilitates interaction with various biological targets, potentially modulating enzyme activity or receptor binding.

Case Studies :

- Anticancer Activity : A study demonstrated that compounds with similar structural features to this compound showed promising anticancer properties by inhibiting specific cancer cell lines. The amino group was crucial for binding to cancer-related enzymes, enhancing therapeutic efficacy.

- Antimicrobial Properties : Another investigation revealed that this compound exhibited notable antimicrobial effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The halogen substituents may enhance the compound's interaction with microbial targets, improving its bioactivity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to synthesize more complex organic molecules through various reactions, including:

- Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds using aryl halides and boron compounds, making it applicable in synthesizing pharmaceuticals.

- Nucleophilic Substitution Reactions : The compound can undergo substitution reactions to introduce different functional groups, expanding its utility in synthetic pathways.

Material Science

The unique properties of this compound have led to explorations in material science. Its potential applications include:

- Development of Novel Materials : Research is ongoing to investigate how this compound can be integrated into polymers or other materials to impart specific properties such as enhanced strength or thermal stability.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with enzymes, it might inhibit or activate the enzyme by binding to its active site or allosteric site. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile and Analogs

Research Findings and Implications

- Halogen Effects : Bromine and fluorine in the aromatic ring enhance lipophilicity and metabolic stability, whereas iodine in the analog may alter electronic properties and crystal packing .

- Toxicity Considerations : The absence of a triazine group in the target compound likely reduces environmental risks compared to Cyanazine, aligning it with safer pharmaceutical applications .

Biological Activity

(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrFN2, with a molecular weight of approximately 243.08 g/mol. The compound features a chiral center, an amino group, and halogen substituents (bromine and fluorine) on the phenyl ring, which are critical for its biological interactions.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The presence of the amino group enhances its interaction with biological targets, potentially leading to enzyme inhibition or receptor binding. Here are some of the key findings related to its biological activity:

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : The compound has been investigated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation in certain types of cancer.

- Mechanism of Action : The mechanism by which this compound exerts its effects likely involves binding to specific enzymes or receptors, modulating their activity. The halogen atoms may enhance binding affinity and specificity towards these biological targets.

Comparative Analysis with Similar Compounds

The unique combination of bromine and fluorine in this compound differentiates it from structurally similar compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile | C9H8BrClN2 | Contains chlorine instead of fluorine |

| 4-Amino-4-(5-bromo-2-fluorophenyl)butanenitrile | C10H12BrFN2 | Longer carbon chain |

| 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile | C9H8BrFN2 | Different position of bromine on phenyl ring |

This table illustrates how variations in the halogen substituents can influence the biological activity and chemical behavior of these compounds.

Case Studies

Several case studies have explored the biological effects of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : Studies focusing on enzyme interactions suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease states.

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms by which this compound interacts with biological targets. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.

- Potential Therapeutic Applications : Exploring its use in drug formulations aimed at treating infections or cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.